5-Chloro-7-nitroquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-nitroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZCBKSIFLQQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293784 | |

| Record name | 5-chloro-7-nitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18472-03-2 | |

| Record name | 5-Chloro-7-nitro-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18472-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 92208 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18472-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-7-nitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-7-NITRO-8-QUINOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-7-nitroquinolin-8-ol chemical properties

An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 5-Chloro-7-nitroquinolin-8-ol

Executive Summary

This compound is a halogenated nitro-derivative of the 8-hydroxyquinoline scaffold, a molecular architecture of significant interest to the pharmaceutical and materials science sectors. While specific experimental data for this exact molecule is limited in public literature, a robust profile of its chemical properties, reactivity, and biological potential can be constructed by analyzing its core structure and the well-documented effects of its functional groups. This guide synthesizes information from closely related analogues to provide a comprehensive technical overview for researchers, chemists, and drug development professionals. We project that this compound possesses potent metal-chelating capabilities, predictable spectroscopic characteristics, and significant potential as an anticancer and antimicrobial agent, largely driven by mechanisms involving redox cycling and the generation of reactive oxygen species (ROS).

The 8-Hydroxyquinoline Scaffold: A Privileged Structure

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, and the addition of a hydroxyl group at the C-8 position gives rise to a particularly versatile class of compounds: the 8-hydroxyquinolines (8-HQ). The defining feature of the 8-HQ scaffold is the spatial arrangement of the ring nitrogen (a Lewis base) and the phenolic hydroxyl group (a weak acid), which together form a powerful bidentate chelation site for a wide array of metal ions. This ability to sequester and interact with biologically crucial metals is central to the diverse pharmacological activities exhibited by 8-HQ derivatives, which include antimicrobial, anticancer, antifungal, and neuroprotective effects.[1][2] The planar, aromatic nature of the ring system also facilitates intercalation with biological macromolecules, further expanding its mechanisms of action.

Molecular Structure and Physicochemical Properties

The introduction of a chlorine atom at the C-5 position and a nitro group at the C-7 position significantly modulates the electronic properties of the 8-hydroxyquinoline core, influencing its acidity, reactivity, and biological activity.

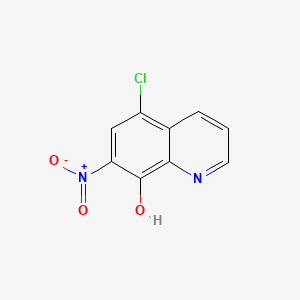

Caption: Chemical structure of this compound.

Both the chloro and nitro groups are strongly electron-withdrawing, which is expected to decrease the pKa of the 8-hydroxyl group compared to the unsubstituted parent compound, making it a stronger acid and potentially a more avid metal chelator at physiological pH.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 5-Chloro-8-hydroxyquinoline (Analogue) | 8-Hydroxy-5-nitroquinoline (Analogue) |

| CAS Number | 18472-03-2[3] | 130-16-5[4][5] | 4008-48-4[6] |

| Molecular Formula | C₉H₅ClN₂O₃[3] | C₉H₆ClNO[4][5] | C₉H₆N₂O₃ |

| Molecular Weight | 224.60 g/mol [3] | 179.60 g/mol [4][5] | 190.16 g/mol |

| Appearance | Data not available | Yellowish solid; tan or orange powder[5] | Bright yellow crystal[7] |

| Melting Point | Data not available | 122-124 °C[5] | 179-183 °C[7] |

| Solubility | Data not available | Limited in water; soluble in organic solvents like ethanol and methanol.[4] | Slightly soluble in water (1 g/950mL); soluble in alcohol, diethyl ether, dilute HCl. |

| pKa (Predicted) | Data not available | Data not available | Data not available |

Note: Data for analogues are provided for comparative purposes to infer the properties of the title compound.

Synthesis and Spectroscopic Characterization

Proposed Synthesis Pathway

Protocol: Proposed Skraup Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-amino-4-chloro-6-nitrophenol (1.0 eq) and glycerol (3.0-4.0 eq).

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (2.0-3.0 eq). The addition should be controlled to manage the exothermic reaction.

-

Heating: Heat the reaction mixture to approximately 120-140 °C.

-

Reaction Monitoring: Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., concentrated sodium hydroxide or ammonium hydroxide) until the pH is approximately 7-8. This step must be performed in an ice bath to control the heat generated.

-

Isolation: The product, this compound, is expected to precipitate. Isolate the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and then purify it by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final compound.

Causality: The use of the substituted 2-aminophenol precursor is critical for regiochemical control. The Skraup reaction mechanism involves the cyclization of an aniline with an α,β-unsaturated carbonyl component, and starting with the correctly substituted aniline directly builds the desired quinoline core.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 18472-03-2 | this compound - Moldb [moldb.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. cionpharma.com [cionpharma.com]

- 6. 4008-48-4|5-Nitroquinolin-8-ol|BLD Pharm [bldpharm.com]

- 7. 5-Chloro-8-nitroquinoline | 6942-98-9 | Benchchem [benchchem.com]

5-Chloro-7-nitroquinolin-8-ol spectroscopic data (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-7-nitroquinolin-8-ol

Introduction

This compound is a polysubstituted heterocyclic compound belonging to the quinoline family. As a derivative of 8-hydroxyquinoline, a well-known chelating agent and scaffold in medicinal chemistry, this molecule holds potential as a building block in the synthesis of novel therapeutic agents and functional materials.[1][2] The precise arrangement of its functional groups—a chloro group at position 5, a nitro group at position 7, and a hydroxyl group at position 8—creates a unique electronic and structural profile.

Accurate structural elucidation and characterization are paramount for any further research or application. This technical guide provides a comprehensive overview of the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and field-proven methodologies for its acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Expertise & Experience: The Causality Behind NMR Analysis

For a molecule like this compound, the ¹H and ¹³C NMR spectra are dictated by the electronic environment of each nucleus. The quinoline ring system is aromatic, and its protons and carbons have characteristic chemical shifts. However, the substituents—the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, and the electron-donating hydroxyl (-OH) group—significantly modulate these shifts.

-

Electron-Withdrawing Groups (EWGs): The potent -NO₂ group at C7 will strongly deshield (shift downfield to a higher ppm value) nearby nuclei, particularly the proton at C6 and the carbons at C6, C7, and C8a.[3]

-

Electron-Donating Groups (EDGs): The -OH group at C8 will shield (shift upfield to a lower ppm value) adjacent nuclei, though its effect might be counteracted by the neighboring EWG.

-

Halogens: The -Cl group at C5 exerts a deshielding inductive effect.

Understanding these substituent effects is crucial for the correct assignment of every signal in the spectrum. The choice of a deuterated solvent is also critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable protons like the one from the -OH group.[3]

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol ensures a self-validating system by standardizing sample preparation and instrument setup, leading to reproducible and reliable data.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Ensure complete dissolution. If particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 500 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for narrow and symmetrical peak shapes in a preliminary ¹H scan.[4]

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR sample preparation and spectral analysis.

Data Presentation: Expected Chemical Shifts

While a definitive spectrum for this specific molecule is not widely published, the following tables present expected chemical shifts (δ) in ppm, inferred from data on analogous compounds like 5-chloro-8-hydroxyquinoline and various nitroquinolines.[5][6][7][8][9] The assignments are based on established substituent effects.

Table 1: Expected ¹H NMR Data (Solvent: DMSO-d₆)

| Proton Position | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.9 - 9.1 | dd | J ≈ 4.2, 1.7 Hz |

| H3 | ~7.7 - 7.9 | dd | J ≈ 8.6, 4.2 Hz |

| H4 | ~8.5 - 8.7 | dd | J ≈ 8.6, 1.7 Hz |

| H6 | ~8.2 - 8.4 | s | - |

| OH (on C8) | ~10.0 - 11.0 | br s | - |

Table 2: Expected ¹³C NMR Data (Solvent: DMSO-d₆)

| Carbon Position | Expected δ (ppm) |

| C2 | ~150 - 152 |

| C3 | ~123 - 125 |

| C4 | ~133 - 135 |

| C4a | ~127 - 129 |

| C5 | ~120 - 122 |

| C6 | ~125 - 127 |

| C7 | ~138 - 140 |

| C8 | ~152 - 154 |

| C8a | ~140 - 142 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Vibrational Signature

The IR spectrum of this compound is dominated by the characteristic vibrations of its key functional groups. The presence of a nitro group is particularly easy to confirm due to its strong and distinct absorption bands.[10]

-

Nitro Group (NO₂): This group produces two of the most intense bands in the spectrum. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.[11] For aromatic nitro compounds, these bands are typically found in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[10][12] Conjugation with the quinoline ring system shifts these absorptions to slightly lower frequencies compared to their aliphatic counterparts.[12][13]

-

Hydroxyl Group (O-H): A broad absorption band in the 3500-3200 cm⁻¹ region is a clear indicator of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding in the solid state.

-

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region.

-

Carbon-Halogen Bond (C-Cl): The C-Cl stretching vibration typically appears as a strong band in the fingerprint region (below 1000 cm⁻¹), often between 800-600 cm⁻¹.

Experimental Protocol: Solid-State IR Analysis

The KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.

Methodology:

-

Sample Preparation:

-

Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

-

Pellet Formation:

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[5] Acquire a background spectrum of the empty sample compartment first to subtract atmospheric CO₂ and H₂O absorptions.

-

Visualization: Key Molecular Vibrations

Caption: Key vibrational modes for this compound.

Data Presentation: Characteristic IR Absorption Bands

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, M-S | O-H stretching (H-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1550 - 1490 | Strong | Asymmetric NO₂ stretching |

| 1600, 1570, 1470 | M-S | Aromatic C=C and C=N stretching |

| 1360 - 1320 | Strong | Symmetric NO₂ stretching |

| ~1200 | Medium | C-O stretching |

| 800 - 600 | Strong | C-Cl stretching |

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-electron systems.

Expertise & Experience: The Electronic Fingerprint

The UV-Vis spectrum of this compound is defined by its extended aromatic system. The quinoline core exhibits strong absorptions corresponding to π→π* transitions.[14][15] The presence of substituents with non-bonding electrons (-OH, -Cl) and the nitro group introduces additional n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands.

The combination of the quinoline nucleus with the auxochromic (-OH, -Cl) and chromophoric (-NO₂) groups is expected to cause a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted quinoline.[14] This is due to the extension of conjugation and the modulation of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol: Solution-Phase UV-Vis Analysis

This protocol ensures accuracy by using a suitable solvent and proper instrument calibration.

Methodology:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol, ethanol).

-

Sample Preparation:

-

Prepare a stock solution of the compound with a known concentration (e.g., 10⁻³ M).

-

Perform serial dilutions to obtain a final concentration (typically 10⁻⁵ to 10⁻⁶ M) that gives an absorbance reading between 0.2 and 1.0 for optimal accuracy.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Record a baseline spectrum with the blank cuvette.

-

Record the absorption spectrum of the sample solution over a range of approximately 200-600 nm.

-

Visualization: UV-Vis Analysis Process

Caption: Process for obtaining a UV-Vis absorption spectrum.

Data Presentation: Expected Electronic Transitions

Based on literature for substituted nitroquinolines, several absorption bands are expected.[14][16]

Table 4: Expected UV-Vis Absorption Maxima (λ_max)

| Wavelength Range (nm) | Type of Transition (Probable) | Associated Chromophore |

| ~230 - 260 | π→π | Quinoline ring system |

| ~280 - 320 | π→π | Quinoline ring system |

| > 350 | π→π* and/or n→π* | Extended conjugated system with nitro and hydroxyl groups |

Conclusion

The synergistic application of NMR, IR, and UV-Vis spectroscopy provides a robust and comprehensive characterization of this compound. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups like the nitro and hydroxyl moieties, and UV-Vis spectroscopy details the electronic properties of the conjugated system. Together, these techniques provide an unambiguous structural confirmation, which is the essential foundation for any further investigation into the chemical, physical, or biological properties of this compound.

References

- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties [file.scirp.org]

- 6. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. docsity.com [docsity.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Predicted Biological Activity of 5-Chloro-7-nitroquinolin-8-ol: A Synergistic Approach to Antimicrobial and Anticancer Efficacy

An In-Depth Technical Guide

Abstract: The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry, renowned for its metal-chelating properties and broad-spectrum biological activities. While numerous derivatives have been developed, the specific compound 5-Chloro-7-nitroquinolin-8-ol remains largely unexplored in published literature. This technical guide synthesizes data from its closest structural analogs—Cloxyquin (5-chloro-8-hydroxyquinoline), Nitroxoline (5-nitro-8-hydroxyquinoline), and Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)—to build a robust, evidence-based hypothesis for the potent biological activities and mechanisms of action of this compound. We predict a synergistic, dual-action mechanism involving enhanced metal chelation and redox-cycling-induced oxidative stress, positioning this compound as a highly promising candidate for antimicrobial and anticancer drug development. This guide provides the theoretical framework and detailed experimental protocols required to validate these predictions.

The 8-Hydroxyquinoline Scaffold: A Privileged Structure

8-Hydroxyquinoline (8-HQ) and its derivatives are a class of bicyclic aromatic compounds that have garnered significant interest due to their wide array of pharmacological applications, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[1] The foundational mechanism underpinning these activities is the compound's ability to act as a potent bidentate chelating agent for various divalent and trivalent metal ions, such as Fe²⁺/³⁺, Cu²⁺, Zn²⁺, and Mg²⁺.[2][3] By sequestering these essential metallic cofactors, 8-HQ derivatives can disrupt the function of critical microbial and mammalian enzymes, including DNA and RNA polymerases, thereby inhibiting cellular proliferation and survival.[2]

The biological activity of the 8-HQ scaffold can be precisely tuned through substitutions on the quinoline ring. Halogenation, for instance, often increases lipophilicity, enhancing the molecule's ability to penetrate microbial cell walls and mammalian cell membranes.[4] The introduction of a nitro group can bestow unique redox properties, creating compounds that can generate cytotoxic reactive oxygen species (ROS).[5][6]

This guide focuses on the predictive analysis of This compound , a derivative that combines a chloro-substituent at the C5 position and a nitro-substituent at the C7 position. By examining the established activities of its parent analogs, we can construct a compelling hypothesis for its potential as a next-generation therapeutic agent.

Deconstruction and Prediction: Building the Case from Analogs

The predicted potency of this compound stems from the combined contributions of its functional groups, each of which is known to confer significant biological activity.

The Influence of the 5-Chloro Substituent

The presence of a chlorine atom at the C5 position is a well-established strategy for enhancing the antimicrobial and anticancer effects of the 8-HQ core. The analog Cloxyquin (5-chloroquinolin-8-ol) is a potent antituberculosis agent. Studies have demonstrated its efficacy against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values significantly lower than many standard drugs.[2][7] This activity is attributed to the chloro-group enhancing the compound's ability to deprive the microbe of essential metal ions.[2]

Similarly, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) , which also features the 5-chloro group, exhibits broad-spectrum antifungal and anticancer properties.[8][9][10] The halogenation pattern is critical for its ability to inhibit proteasome activity and disrupt cellular zinc homeostasis in cancer cells.[8]

The Influence of the 7-Nitro Substituent

The introduction of a nitro group transforms the 8-HQ scaffold into a potent redox-active agent. The most relevant analog is Nitroxoline (5-nitro-8-hydroxyquinoline) , an FDA-approved antibiotic that has been repurposed as a promising anticancer agent.[10] Nitroxoline's cytotoxicity against various cancer cell lines is significantly more potent than that of halogenated 8-HQs like Clioquinol.[5][8][11]

The mechanism of Nitroxoline is multifaceted. While it retains the core metal-chelating ability of 8-HQ, its anticancer efficacy is greatly enhanced by its capacity to increase intracellular ROS. This effect is particularly pronounced in the presence of copper, suggesting that the copper-Nitroxoline complex is a key mediator of oxidative stress-induced apoptosis.[5][6][11]

Predicted Synergy in this compound

By combining the 5-chloro and 7-nitro groups onto a single 8-HQ scaffold, this compound is predicted to exhibit a synergistic enhancement of biological activity. We hypothesize that this molecule will be a potent antimicrobial and anticancer agent operating via a dual mechanism:

-

Enhanced Cellular Uptake and Chelation: The 5-chloro group will increase lipophilicity, facilitating improved transport across cellular membranes. Once inside the cell, the 8-HQ core will efficiently chelate essential metal ions, disrupting vital enzymatic machinery.

-

Potent ROS-Mediated Cytotoxicity: The 7-nitro group, in concert with chelated intracellular metals (especially copper), will act as a powerful catalyst for generating reactive oxygen species, leading to overwhelming oxidative stress, DNA damage, and programmed cell death.

This dual-pronged attack could be particularly effective against drug-resistant microbes and aggressive cancers.

Quantitative Activity of Analog Compounds

To provide a quantitative basis for our predictions, the following tables summarize the reported in vitro activities of key analog compounds against relevant targets.

Table 1: Antitubercular Activity of Cloxyquin (5-Chloroquinolin-8-ol)

| Organism | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| M. tuberculosis | 150 Clinical Isolates | 0.125 | 0.25 | [2] |

| M. tuberculosis | Drug-Sensitive | 0.125 | 0.25 | [2] |

| M. tuberculosis | Multidrug-Resistant | 0.125 | 0.25 |[2] |

Table 2: Anticancer Activity (IC₅₀) of Nitroxoline and Clioquinol

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Reference |

|---|---|---|---|---|

| Nitroxoline | HuCCT1 | Cholangiocarcinoma | 3.69 | [10] |

| Huh28 | Cholangiocarcinoma | 4.49 | [10] | |

| Clioquinol | HuCCT1 | Cholangiocarcinoma | 2.84 | [10] |

| | Huh28 | Cholangiocarcinoma | 4.69 |[10] |

Note: A lower IC₅₀ value indicates higher potency. One study found Nitroxoline (referred to as NQ) to be 5-10 fold more toxic to cancer cells than other halogenated analogs.[5][8]

Proposed Mechanisms of Action and Validation Workflow

The validation of this compound requires a structured, multi-stage experimental approach, beginning with synthesis and progressing through biological screening to mechanistic elucidation.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Why Is 5-Chloro-8-Hydroxyquinoline a Key Compound in Antimicrobial Research? [jindunchemical.com]

- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | CoLab [colab.ws]

5-Chloro-7-nitroquinolin-8-ol mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Chloro-7-nitroquinolin-8-ol

Authored by a Senior Application Scientist

Foreword: The quinoline scaffold, particularly the 8-hydroxyquinoline (8-HQ) moiety, represents a "privileged structure" in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] This guide delves into the nuanced mechanism of action of a specific, multifunctional derivative: this compound. Our exploration will be grounded in the established pharmacology of its structural analogs, providing a robust, evidence-based framework for understanding its therapeutic potential for researchers, scientists, and drug development professionals.

Introduction to the 8-Hydroxyquinoline Pharmacophore

The 8-hydroxyquinoline core is a bicyclic aromatic heterocycle renowned for its potent metal-chelating capabilities.[2] The nitrogen atom at position 1 and the hydroxyl group at position 8 form a bidentate ligand, enabling the molecule to sequester essential metal ions such as iron (Fe), copper (Cu), and zinc (Zn). This fundamental property is the cornerstone of the diverse bioactivities observed across the 8-HQ family, which includes antimicrobial, anticancer, antifungal, and neuroprotective effects.[3][4] The biological consequences of this chelation are profound, ranging from the deprivation of essential nutrients for pathogens to the induction of oxidative stress in cancer cells.[5][6]

The parent 8-hydroxyquinoline structure serves as a versatile template for synthetic modifications. Substitutions on the quinoline ring, such as halogenation and nitration, significantly modulate the molecule's physicochemical properties—lipophilicity, electronic distribution, and metal-binding affinity—thereby fine-tuning its biological activity and target specificity.

The Multifaceted Mechanism of Action of this compound

The mechanism of action for this compound is not attributed to a single molecular interaction but is rather a composite of several interconnected processes. Based on extensive research on its close structural relatives, particularly nitroxoline (8-hydroxy-5-nitroquinoline) and cloxyquin (5-chloroquinolin-8-ol), we can delineate a primary mechanism centered on metal ion chelation and a secondary, yet crucial, mechanism involving redox cycling and the generation of reactive oxygen species (ROS).

Primary Mechanism: Metal Ion Chelation and Disruption of Metalloprotein Function

The principal mechanism of action for this compound is its ability to act as a potent chelator of divalent metal cations. This activity is critical to its biological effects.

-

Iron and Copper Deprivation: Many pathogenic microbes and rapidly proliferating cancer cells have a high demand for iron and copper, which serve as cofactors for essential enzymes involved in DNA replication, cellular respiration, and signal transduction.[5] By sequestering these metal ions, this compound effectively starves these cells of vital nutrients, leading to growth inhibition. This is a well-established mechanism for halogenated 8-hydroxyquinolines.[5]

-

Enzyme Inhibition: The chelation of metal ions can directly inhibit the activity of metalloenzymes. For instance, some 8-hydroxyquinoline derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, by disrupting its interaction with necessary metal cofactors.[7] Similarly, RNA-dependent DNA polymerase activity in viruses can be inhibited through the chelation of copper, manganese, or zinc.[5]

The following workflow illustrates the process of metal ion chelation and its downstream biological consequences.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Chloro-8-nitroquinoline | 6942-98-9 | Benchchem [benchchem.com]

The Ascending Trajectory of 5-Chloro-7-nitroquinolin-8-ol Derivatives in Therapeutic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. Within this vast chemical space, 8-hydroxyquinoline and its derivatives have emerged as particularly promising candidates, demonstrating a broad spectrum of biological activities. This technical guide focuses on a specific, yet highly potent, subclass: 5-Chloro-7-nitroquinolin-8-ol and its derivatives. We will delve into the synthetic strategies for their creation, explore their diverse and potent biological activities with a particular emphasis on oncology and microbiology, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and harness the capabilities of these remarkable compounds.

Introduction: The Quinoline Core and the Rise of 8-Hydroxyquinoline Derivatives

The quinoline ring system is a fundamental building block in the design of biologically active molecules. Its derivatives have found applications as antimalarials, antibacterials, and anticancer agents.[1][2] Among these, compounds featuring an 8-hydroxyl group have garnered significant attention due to their potent metal-chelating properties, which are often integral to their mechanism of action.[1][2] The introduction of specific substituents onto the quinoline core allows for the fine-tuning of their physicochemical and pharmacological properties.

The parent compound of the series discussed herein, this compound, combines the foundational 8-hydroxyquinoline scaffold with two key electron-withdrawing groups: a chloro group at position 5 and a nitro group at position 7. These substitutions are not arbitrary; they are the result of strategic medicinal chemistry efforts to enhance biological efficacy and modulate pharmacokinetic profiles. The exploration of derivatives of this core structure is a vibrant and rapidly evolving field of research.

Synthetic Pathways to this compound and Its Analogs

Foundational Quinoline Synthesis

Classical methods such as the Skraup and Friedländer syntheses provide the fundamental quinoline backbone.[2] These reactions involve the cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Introduction of Substituents

The introduction of the chloro and nitro groups, as well as the hydroxyl group, can be achieved through electrophilic aromatic substitution reactions on the pre-formed quinoline ring or by utilizing appropriately substituted precursors in the initial cyclization reaction. The synthesis of related compounds, such as 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, involves a multi-step process that includes the formation of a substituted benzoyl acrylate followed by cyclization.[3]

Derivatization Strategies

Once the core this compound scaffold is obtained, further derivatization can be explored to probe structure-activity relationships. A common and effective method for modifying the 7-position is the Mannich reaction, which introduces an aminomethyl group.[4] This reaction is a powerful tool for creating a library of derivatives with diverse amine substituents, allowing for the optimization of biological activity.[4]

Experimental Protocol: Representative Synthesis of a 7-Substituted 5-Chloro-8-hydroxyquinoline Derivative via Mannich Reaction

This protocol is a generalized representation based on the principles of the Mannich reaction applied to 8-hydroxyquinolines.

-

Reaction Setup: To a solution of 5-chloro-8-hydroxyquinoline (1 equivalent) in ethanol, add the desired secondary amine (1.1 equivalents) and formaldehyde (37% aqueous solution, 1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

A Spectrum of Biological Activities: From Anticancer to Antimicrobial

Derivatives of this compound exhibit a remarkable range of biological activities, with their anticancer and antimicrobial properties being the most extensively studied.

Potent Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of 8-hydroxyquinoline derivatives against various cancer cell lines.[5][6][7][8] Notably, the 5-nitro derivative of 8-hydroxyquinoline, nitroxoline, has been shown to be a more potent anticancer agent than the halogenated derivative, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).[5][6][7][8] The IC50 values for nitroxoline are often 5- to 10-fold lower than those of other analogs.[5][6][7]

Mechanism of Anticancer Action: The anticancer activity of these compounds is often linked to their ability to chelate metal ions, particularly copper.[5][7][8] The resulting complex can then generate intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[5][6][7][8] Unlike clioquinol, nitroxoline does not act as a zinc ionophore, which may contribute to a lower potential for neurotoxicity.[5][6][7] Furthermore, these compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as the proteasome and NF-kappa B pathways.[6][9]

Table 1: Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives

| Compound | Derivative Type | Key Findings | Reference |

| Nitroxoline | 5-Nitro | 5-10 fold more potent than clioquinol; activity enhanced by copper; not a zinc ionophore. | [5][6][7] |

| Clioquinol | 5-Chloro-7-iodo | Anticancer activity demonstrated in vitro and in vivo; zinc ionophore. | [5][6] |

| Mannich Bases of 8-Hydroxyquinoline | Various | Show potent in vitro cytotoxicity against several human cancer cell lines. | [8] |

Broad-Spectrum Antimicrobial Efficacy

8-Hydroxyquinoline derivatives have a long history of use as antimicrobial agents.[10] Nitroxoline, for instance, is used for the treatment of urinary tract infections.[5][7][8] The antimicrobial activity extends to a wide range of pathogens, including bacteria and fungi.[2][10][11]

Antifungal Activity: Clioquinol has demonstrated excellent activity against various fungal species, including Aspergillus and Candida, with the ability to inhibit biofilm formation.[10]

Antibacterial Activity: The antibacterial properties of these compounds are well-established.[11][12] A new 8-hydroxyquinoline derivative, PH176, has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[11] The introduction of a nitro group at the 8-position of a fluoroquinolone scaffold has also been explored to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

Antituberculosis Activity: The related compound, cloxyquin (5-chloroquinolin-8-ol), has exhibited good antituberculosis activity, even against multidrug-resistant isolates of Mycobacterium tuberculosis.[13]

Neuroprotection and Neurotoxicity: A Double-Edged Sword

The metal-chelating properties of 8-hydroxyquinoline derivatives have also led to their investigation in the context of neurodegenerative diseases. Clioquinol, due to its ability to chelate zinc and copper, has been explored as a potential therapeutic for Alzheimer's disease, where metal dyshomeostasis is implicated in amyloid-β plaque formation.[1][2] However, clioquinol has also been associated with neurotoxicity, specifically subacute myelo-optic neuropathy (SMON).[6] This highlights the critical importance of careful structural modification to separate the desired neuroprotective effects from potential neurotoxic side effects. The lack of zinc ionophore activity in nitroxoline may suggest a more favorable neurotoxicity profile.[5][6][7]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

Key Structural Features Influencing Activity:

-

The 8-Hydroxyl Group: This group is crucial for the metal-chelating ability of these compounds, which is a primary driver of their biological activity.[1][2]

-

Substituents at Positions 5 and 7: The nature and position of substituents on the quinoline ring significantly impact potency and selectivity.

-

Mannich Bases at Position 7: The introduction of various aminomethyl groups at this position through the Mannich reaction has been shown to be a successful strategy for developing potent anticancer agents, particularly against multidrug-resistant cancer cells.[4]

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a highly promising class of compounds with diverse therapeutic potential. Their potent anticancer and antimicrobial activities, coupled with the potential for neuroprotective applications, make them a compelling area for further research and development.

Future efforts should focus on:

-

Synthesis of Novel Derivatives: The generation of new analogs with diverse substituents at positions 5 and 7 to further explore the SAR and optimize activity.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying their biological effects, including their interactions with metal ions and their impact on cellular signaling pathways.

-

In Vivo Efficacy and Toxicity Studies: Rigorous preclinical evaluation of the most promising candidates in animal models to assess their therapeutic efficacy and safety profiles.

Visualizations

Signaling Pathway: Proposed Anticancer Mechanism of Action

Caption: Proposed anticancer mechanism of this compound derivatives.

Experimental Workflow: Synthesis and Screening of Derivatives

Caption: Workflow for the synthesis and biological screening of derivatives.

References

- 1. rroij.com [rroij.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]

- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Emergent Anticancer Potential of 5-Chloro-7-nitroquinolin-8-ol: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology

The quest for novel anticancer agents has led researchers to explore a multitude of heterocyclic compounds, among which the quinoline scaffold holds a prominent position.[1][2] Its inherent planarity and ability to intercalate with DNA, coupled with the versatility for chemical modification, have made it a cornerstone in the development of numerous therapeutic agents.[2][3] Marketed anticancer drugs and a pipeline of clinical candidates underscore the significance of the quinoline core in oncology.[4] This guide delves into the untapped potential of a specific derivative, 5-Chloro-7-nitroquinolin-8-ol, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. By dissecting its structural features and drawing parallels with well-studied analogs, we present a compelling rationale for its investigation as a next-generation anticancer therapeutic.

Deconstructing this compound: A Molecule of Interest

The therapeutic potential of this compound is rooted in its unique combination of functional groups, each contributing to a hypothesized multi-pronged anticancer activity.

-

The 8-Hydroxyquinoline Moiety: The 8-hydroxyquinoline core is a well-established metal chelator. This property is critical, as the disruption of metal ion homeostasis is a known strategy to induce cytotoxicity in cancer cells.[5]

-

The 5-Chloro Substitution: Halogenation, particularly chlorination, can enhance the lipophilicity of a molecule, thereby improving its cell membrane permeability.[6] This modification can lead to increased intracellular accumulation and, consequently, enhanced cytotoxic effects.

-

The 7-Nitro Group: The presence of a nitro group can significantly influence the electronic properties of the quinoline ring system. Furthermore, nitroaromatic compounds are known to generate reactive oxygen species (ROS) under certain physiological conditions, a mechanism that can be exploited to induce cancer cell death.[7][8][9]

Proposed Mechanism of Action: A Multi-Targeted Approach

Based on the extensive research on analogous compounds such as Nitroxoline (8-hydroxy-5-nitroquinoline) and Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), we propose a multi-faceted mechanism of action for this compound.[8][9][10][11][12]

Induction of Oxidative Stress via ROS Generation

A key proposed mechanism is the generation of intracellular reactive oxygen species. This is likely potentiated by the 7-nitro group and the 8-hydroxyquinoline's ability to chelate transition metals like copper. The resulting metal complex can participate in redox cycling, leading to the production of cytotoxic ROS. This surge in oxidative stress can overwhelm the cancer cell's antioxidant defenses, triggering apoptosis.[8][9][10]

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Why Is 5-Chloro-8-Hydroxyquinoline a Key Compound in Antimicrobial Research? [jindunchemical.com]

- 7. benchchem.com [benchchem.com]

- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | CoLab [colab.ws]

- 12. dovepress.com [dovepress.com]

A Technical Guide to 5-Chloro-7-nitroquinolin-8-ol: A Potent 8-Hydroxyquinoline-Based Metal Chelator for Therapeutic Development

Foreword: The Rationale for Metal Chelation in Modern Drug Discovery

Metal ions are the unsung linchpins of biological systems. They are critical cofactors for a vast array of enzymes and structural components of proteins. However, the dysregulation of metal homeostasis is a key pathological feature in numerous diseases, including cancer, neurodegenerative disorders, and microbial infections.[1][2] In oncology, for instance, cancer cells exhibit an elevated demand for metals like iron and copper to sustain their rapid proliferation and metastatic processes.[3][4] This dependency creates a therapeutic vulnerability. By selectively sequestering these essential metal ions, we can induce a state of "metal starvation," triggering cell death pathways and inhibiting tumor growth.

This guide focuses on 5-Chloro-7-nitroquinolin-8-ol, a member of the 8-hydroxyquinoline (8HQ) class of compounds. The 8HQ scaffold is renowned for its potent metal-chelating capabilities and has served as the foundation for numerous therapeutic candidates.[2][5] This document provides an in-depth exploration of the core scientific principles, mechanisms of action, and practical experimental workflows for evaluating this compound as a next-generation metal chelator for researchers, scientists, and drug development professionals.

The 8-Hydroxyquinoline Scaffold: A Privileged Structure for Metal Chelation

The therapeutic potential of 8-hydroxyquinoline and its derivatives stems directly from their ability to form stable complexes with divalent metal ions.[5][6] This capacity is conferred by the specific arrangement of a hydroxyl group at the 8-position and a nitrogen atom within the quinoline ring, which together form a bidentate chelation site for metal ions.[7]

The parent 8HQ molecule is a small, planar, and lipophilic compound, properties that facilitate its passage across biological membranes.[1][2] The true versatility of this scaffold lies in the ability to modify its physicochemical and biological properties through substitutions on the quinoline ring. Halogenation (e.g., chlorine, iodine) and the addition of electron-withdrawing groups (e.g., nitro groups) can profoundly influence the compound's lipophilicity, metal binding affinity, and ultimately, its mechanism of action.[8][9]

This compound incorporates two such key modifications. The chloro group at the 5-position and the nitro group at the 7-position are expected to modulate its electronic properties and chelating strength, positioning it as a compound of significant interest for therapeutic exploration.

Physicochemical Properties: A Comparative Overview

While specific experimental data for this compound is emerging, we can infer its likely characteristics by comparing it to its well-studied parent and analogue compounds.

| Property | 8-Hydroxyquinoline | 5-Chloro-8-hydroxyquinoline (Cloxyquin) | 5-Nitro-8-hydroxyquinoline (Nitroxoline) | 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) |

| Molecular Formula | C₉H₇NO | C₉H₆ClNO | C₉H₆N₂O₃ | C₉H₅ClINO |

| Molecular Weight | 145.16 g/mol | 179.60 g/mol | 190.15 g/mol | 305.50 g/mol |

| Appearance | White to yellowish crystalline powder | Light yellow crystals[10] | Yellow powder | Spongy, yellowish-white powder |

| LogP (Predicted) | ~2.0 | ~2.7 | ~1.8 | ~3.8 |

| Key Feature | Parent Scaffold | Monohalogenated | Nitro-substituted | Dihalogenated |

Note: This table presents data compiled from various sources for comparative purposes.[10][11] The properties of this compound will be influenced by the combined effects of its chloro and nitro substituents.

Core Mechanism of Action: From Chelation to Cellular Disruption

The biological activity of 8HQ derivatives is intrinsically linked to their interaction with metal ions. The process is not merely sequestration; these molecules often act as ionophores , binding extracellular metals, ferrying them across the cell membrane, and releasing them intracellularly, thereby disrupting the delicate balance of metal homeostasis.[5][6]

The primary mechanism involves the formation of a lipophilic metal-ligand complex. Typically, two 8HQ molecules coordinate with one divalent metal ion (e.g., Cu²⁺, Zn²⁺, Fe²⁺) in a 2:1 stoichiometry.[7] This complex can then readily diffuse across the lipid bilayer of the cell membrane.

Once inside the cell, the increased concentration of labile metal ions, particularly redox-active metals like copper, can catalyze Fenton-like reactions, leading to a surge in reactive oxygen species (ROS).[8][12] This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis). Furthermore, the disruption of zinc and copper homeostasis has been shown to inhibit the activity of the proteasome, a critical cellular machine responsible for protein degradation.[13] Inhibition of the proteasome leads to the accumulation of misfolded proteins, further contributing to cellular stress and apoptosis.

Therapeutic Applications & Field-Proven Insights

The potent biological activities of 8HQ derivatives have been demonstrated across multiple therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 8HQ compounds. The analogue Nitroxoline (5-nitro-8-hydroxyquinoline) was found to be significantly more cytotoxic to human cancer cell lines than Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).[8][12] This suggests that the nitro group at the 5-position, and by extension potentially at the 7-position, is a critical determinant of anticancer efficacy.

Crucially, the anticancer activity of these compounds is often enhanced by the presence of copper.[8][9] The Nitroxoline-copper complex, in particular, is a potent generator of ROS, leading to rapid cancer cell death.[12] This copper-dependency is a key field insight; cancer tissues are often enriched in copper, suggesting that 8HQ derivatives could exhibit a degree of tumor selectivity.

Antimicrobial Activity

The metal-chelating properties of 8HQs are also the basis for their antimicrobial effects. By sequestering essential metal ions, they deprive bacteria and fungi of the micronutrients necessary for growth and enzyme function.[7][14] Clioquinol has demonstrated broad-spectrum antifungal activity, including against drug-resistant Candida species.[15] Cloxyquin (5-chloroquinolin-8-ol) has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC₅₀ values as low as 0.125 µg/ml.[16] This indicates that the 5-chloro substitution is favorable for antitubercular action. The combination of a chloro and a nitro group in this compound may therefore yield a compound with a powerful and broad antimicrobial profile.

Experimental Workflows for Preclinical Evaluation

A rigorous, systematic evaluation is essential to characterize any new chelating agent. The following protocols are designed as self-validating systems, providing a clear path from initial synthesis to cellular characterization.

Synthesis of 8-Hydroxyquinoline Derivatives

The synthesis of substituted 8-hydroxyquinolines can often be achieved via a Skraup-type reaction or modifications thereof. The following is a general procedure adapted from established methods.[17]

Causality: This procedure uses a 2-aminophenol derivative and an α,β-unsaturated aldehyde (acrolein) to construct the quinoline ring system in a one-pot reaction under acidic conditions, which is an efficient and common strategy for this scaffold.

Protocol: General Procedure for Synthesis

-

Reactant Preparation: Dissolve the required 2-amino-4-chloro-5-nitrophenol (1 equivalent) in 6 N aqueous HCl in a round-bottom flask equipped with a reflux condenser.

-

Initiate Reflux: Bring the solution to a vigorous reflux with stirring.

-

Cyclization: Add acrolein (1.5 equivalents) dropwise to the refluxing solution over 30 minutes. Caution: Acrolein is volatile and toxic. Handle in a fume hood.

-

Reaction Monitoring: Continue to stir the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to ~7 using 6 N aqueous NaOH.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization to yield the final this compound.

Workflow for Chelator Evaluation

The following workflow provides a logical progression for characterizing the metal-chelating properties and biological activity of a novel compound like this compound.

Protocol: Determination of Metal Binding Affinity (UV-Vis Spectroscopy)

Causality: This method leverages the change in the compound's absorbance spectrum upon complexation with a metal ion. By titrating the chelator with a metal salt and monitoring the spectral shift, one can determine the binding stoichiometry and dissociation constant (Kd).[18]

-

Stock Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) with a small amount of DMSO if needed for solubility. Prepare a concentrated stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) in the same buffer.

-

Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to scan a relevant wavelength range (e.g., 250-500 nm).

-

Initial Spectrum: Record the absorbance spectrum of a fixed concentration of the chelator (e.g., 20 µM) in a cuvette.

-

Titration: Add small, precise aliquots of the metal stock solution to the cuvette. After each addition, mix thoroughly and allow the system to equilibrate (approx. 1-2 minutes).

-

Spectral Recording: Record the full absorbance spectrum after each metal addition.

-

Data Analysis: Note the changes in absorbance at a specific wavelength where the change is maximal. Plot the change in absorbance (ΔA) against the total metal concentration.

-

Kd Calculation: Fit the resulting binding isotherm curve to a suitable binding model (e.g., one-site specific binding) using software like GraphPad Prism to calculate the dissociation constant (Kd).

Protocol: Intracellular Iron Chelation (Calcein-AM Assay)

Causality: Calcein-AM is a cell-permeable dye that becomes fluorescent upon cleavage by intracellular esterases. The fluorescence of free calcein is quenched by labile iron. An effective intracellular iron chelator will sequester iron from calcein, resulting in a de-quenching and a measurable increase in fluorescence.[19][20][21]

-

Cell Culture: Plate cells (e.g., K562 erythroleukemia cells) in a 96-well black, clear-bottom plate and culture overnight.[19]

-

Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with Calcein-AM (e.g., 0.5 µM) for 30 minutes at 37°C.

-

Washing: Wash the cells twice with buffer to remove extracellular dye.

-

Baseline Fluorescence: Measure the baseline fluorescence (λex = 486 nm, λem = 517 nm) using a fluorescence plate reader. This represents the fluorescence quenched by the cell's native labile iron pool.

-

Chelator Addition: Add varying concentrations of this compound (and a known chelator like deferoxamine as a positive control) to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes.

-

Data Analysis: The rate of fluorescence increase is proportional to the chelator's ability to permeate the cell and sequester intracellular iron. Plot the rate of de-quenching against the chelator concentration.

Protocol: Metal Rescue Experiment

Causality: This is a critical self-validating experiment. If the cytotoxicity of the compound is primarily due to metal chelation, co-incubation with an excess of the target metal ion should reverse or "rescue" the cells from the toxic effect.[22]

-

Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treatment Groups: Prepare the following treatment groups in complete cell culture medium:

-

Vehicle control (e.g., DMSO).

-

This compound at its IC₅₀ concentration.

-

Metal salt alone (e.g., 50 µM ZnCl₂ or 10 µM CuSO₄).

-

This compound (IC₅₀) + Metal salt.

-

-

Incubation: Treat the cells with the prepared media and incubate for a standard duration (e.g., 48-72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the Sulforhodamine B (SRB) or MTT assay.[3]

-

Interpretation: A significant increase in cell viability in the "Chelator + Metal" group compared to the "Chelator alone" group strongly indicates that the compound's mechanism of action is dependent on metal chelation.

Conclusion and Future Directions

This compound stands as a promising therapeutic candidate, building upon the robust foundation of the 8-hydroxyquinoline scaffold. Its dual substitution with a chloro and a nitro group suggests the potential for potent, copper-activated anticancer activity and broad-spectrum antimicrobial efficacy. The true value of this compound will be unlocked through the rigorous application of the systematic evaluation workflows detailed in this guide. By confirming its metal binding affinity, intracellular activity, and chelation-dependent mechanism, researchers can confidently advance this molecule through the preclinical pipeline. Future studies should focus on its selectivity for cancer cells over normal cells, its in vivo efficacy in animal models, and a deeper investigation into the specific cellular pathways it modulates.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. 5-氯-7-碘-8-羟基喹啉 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantifiable and Inexpensive Cell-Free Fluorescent Method to Confirm the Ability of Novel Compounds to Chelate Iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Introduction to the 1,3,4-Oxadiazole Core

An In-depth Technical Guide to the 2-Phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole Scaffold

A Note on CAS Number 23521-16-6: Initial searches for CAS number 23521-16-6 indicate a potential discrepancy in public databases, with some sources associating it with 7-chloro-5-nitro-8-quinolinol.[1][2] However, a significant body of scientific literature focuses on a class of compounds featuring the 2-phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole core, which is the subject of this guide. This document will delve into the properties, synthesis, and applications of this important heterocyclic scaffold, which has garnered considerable interest in medicinal chemistry and materials science.

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This scaffold is a key pharmacophore in drug discovery due to its diverse biological activities.[3][4][5] Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4] The unique electronic and structural features of the oxadiazole ring contribute to its ability to interact with various biological targets.

Physicochemical Properties of 2-Phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole Derivatives

The physicochemical properties of 2-phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole derivatives can be tailored by modifying the substituents on the phenyl and pyridinyl rings. These modifications influence key parameters such as solubility, melting point, and electronic properties.

| Property | Value/Range | Remarks | Source |

| Molecular Formula | C₁₃H₉N₃O (unsubstituted) | Varies with substitution. | Calculated |

| Molecular Weight | 223.23 g/mol (unsubstituted) | Varies with substitution. | Calculated |

| Melting Point | Varies widely with substitution. For example, 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole has a melting point of 60–61 °C.[6] | Dependent on crystal lattice energy and intermolecular forces. | [6] |

| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, ethanol, and chloroform.[7] Water solubility can be enhanced by introducing hydrophilic groups.[7][8] | The pyridinyl nitrogen can be protonated to increase aqueous solubility. | [7][8] |

| Spectroscopic Data | |||

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. | Specific chemical shifts are highly dependent on the substitution pattern. | [6][7] |

| ¹³C NMR | Carbons of the oxadiazole ring resonate at approximately δ 162-168 ppm. | [6] | |

| IR | Characteristic peaks for C=N, C-O-C, and aromatic C-H stretching. | [6] |

Synthesis of the 2-Phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole Scaffold

A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. A general synthetic workflow is outlined below.

Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-oxadiazole

This protocol describes a general procedure for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole, which can be adapted for the synthesis of 2-phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole.

Step 1: Formation of the Hydrazide

-

To a solution of an aromatic ester (e.g., methyl benzoate) in ethanol, add hydrazine hydrate in a 1:1.2 molar ratio.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain the pure acid hydrazide.

Step 2: Acylation of the Hydrazide

-

Dissolve the acid hydrazide in a suitable solvent such as pyridine or dichloromethane.

-

Add an equimolar amount of an acid chloride (e.g., picolinoyl chloride) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the N,N'-diacylhydrazine.

-

Filter, wash with water, and dry the solid product.

Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole

-

Suspend the N,N'-diacylhydrazine in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9]

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the 2,5-disubstituted-1,3,4-oxadiazole.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.[10]

Synthetic Workflow Diagram

References

- 1. Nitroxoline | CAS#:4008-48-4 | Chemsrc [chemsrc.com]

- 2. 2-Amino-6-chloro-4-nitrophenol | CAS#:6358-09-4 | Chemsrc [chemsrc.com]

- 3. jchemrev.com [jchemrev.com]

- 4. mdpi.com [mdpi.com]

- 5. rroij.com [rroij.com]

- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]

- 7. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Nitroquinoline Scaffold: A Privileged Structure in Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Quinoline Nucleus

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] From the historical significance of quinine in combating malaria to the development of modern therapeutics, the quinoline nucleus has consistently proven to be a privileged structure in drug discovery. The introduction of a nitro group onto this versatile framework gives rise to nitroquinolines, a class of compounds with potent and often tunable biological effects. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of nitroquinolines, offering insights into the rational design of novel therapeutic agents with anticancer, antimicrobial, and antiparasitic properties. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

I. The Crucial Role of the Nitro Group: Position and Potency

The position of the nitro group on the quinoline ring is a critical determinant of the compound's biological activity and mechanism of action. This electron-withdrawing group significantly influences the electronic properties of the entire molecule, impacting its ability to interact with biological targets.

Anticancer Activity: A Tale of Two Positions

The anticancer activity of nitroquinolines is profoundly influenced by the location of the nitro substituent. Notably, derivatives with the nitro group at the 6- and 3-positions have shown significant promise.[2][3]

-

6-Nitroquinolines: The presence of a nitro group at the C-6 position has been associated with potent cytotoxic effects against various cancer cell lines.[3] For instance, 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one has demonstrated significant inhibitory activity against MCF-7 breast cancer cells.[3] The electron-withdrawing nature of the 6-nitro group is believed to enhance the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation.[4]

-

3-Nitroquinolines: The introduction of a nitro group at the 3-position has led to the discovery of a novel class of anticancer agents.[2] These compounds have shown prominent inhibitory activities, with IC50 values in the micromolar to nanomolar range against cancer cell lines that overexpress the epidermal growth factor receptor (EGFR).[2]

-

5-Nitroquinolines: The 5-nitro substitution also confers significant antiproliferative activity. For example, 6-Bromo-5-nitroquinoline has been identified as a potent agent against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29).[5] Its activity is attributed to the induction of apoptosis.[5]

Antimicrobial and Antiparasitic Activity: The 5-Nitro Advantage